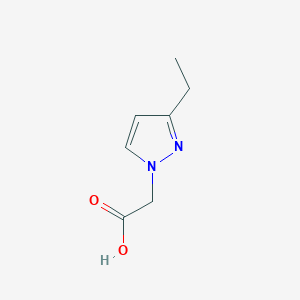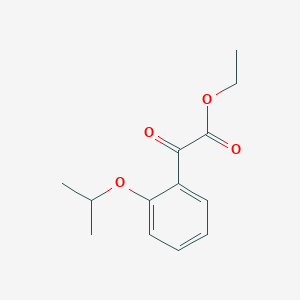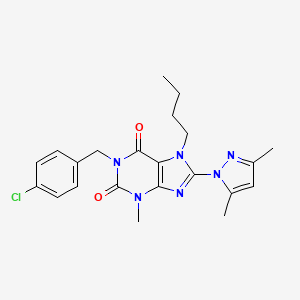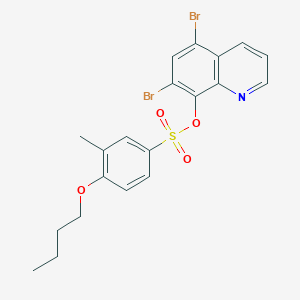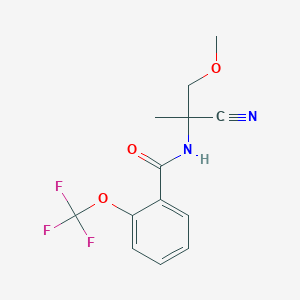
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide, commonly known as TFB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFB is a small molecule that binds to a specific protein, known as TRPM8, which is involved in various physiological processes.
Mécanisme D'action
TFB binds to a specific site on the TRPM8 protein, causing a conformational change that results in the activation of the protein. This activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of how TRPM8 activation leads to its physiological effects is still being studied.
Effets Biochimiques Et Physiologiques
TFB has been shown to have various biochemical and physiological effects. Its activation of TRPM8 leads to the sensation of cold and the inhibition of pain. TFB has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, TFB has been shown to have an effect on thermoregulation, with its activation of TRPM8 leading to a decrease in body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for lab experiments. Its small size and specificity for TRPM8 make it a useful tool for studying the function of this protein. Additionally, TFB has been shown to have a high affinity for TRPM8, making it a potent activator of the protein. However, TFB also has limitations. Its potency and specificity for TRPM8 can make it difficult to study the downstream effects of TRPM8 activation, as these effects may be masked by the strong activation of the protein.
Orientations Futures
There are several future directions for the study of TFB. One potential direction is the investigation of its potential as a therapeutic target for various diseases. TFB has been shown to inhibit cancer cell proliferation, and further studies could investigate its potential as an anti-cancer agent. Additionally, TFB's effects on thermoregulation could be studied further, with the potential for its use in the treatment of fever. Finally, the downstream effects of TRPM8 activation could be further studied, with the potential for the development of new drugs that target these pathways.
Méthodes De Synthèse
TFB can be synthesized using a multistep process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with 2,2,2-trifluoroacetylacetone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)aniline. This intermediate is then reacted with methyl vinyl ketone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)-3-methoxybut-2-en-1-one. The final step involves the reaction of this intermediate with cyanogen bromide to form TFB.
Applications De Recherche Scientifique
TFB has been used as a pharmacological tool in various scientific research studies. It has been shown to selectively activate TRPM8, a protein that is involved in various physiological processes such as thermoregulation, pain sensation, and cancer cell proliferation. TFB has been used to study the role of TRPM8 in these processes and to investigate its potential as a therapeutic target.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(7-17,8-20-2)18-11(19)9-5-3-4-6-10(9)21-13(14,15)16/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIBSYDYHYMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

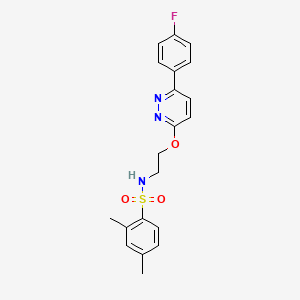
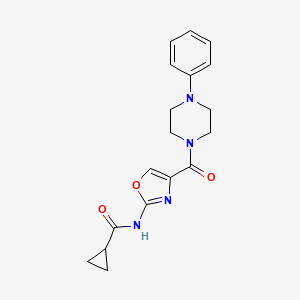
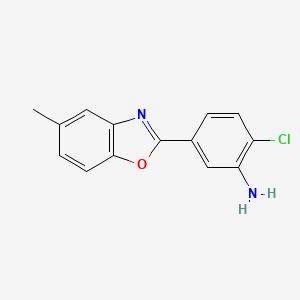
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)
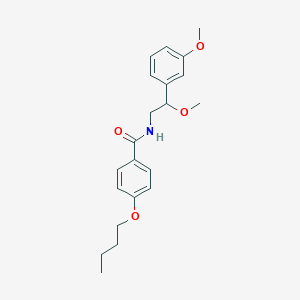
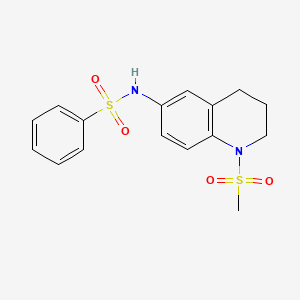
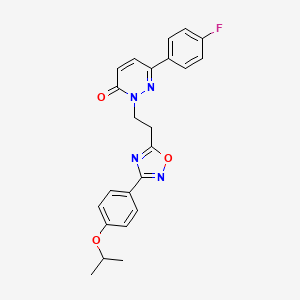
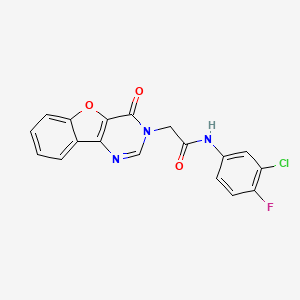
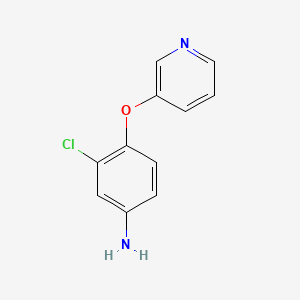
![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)
